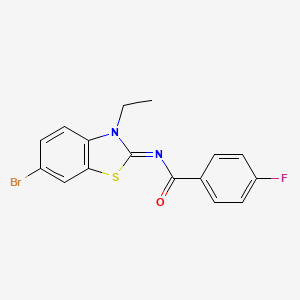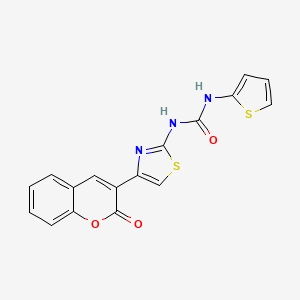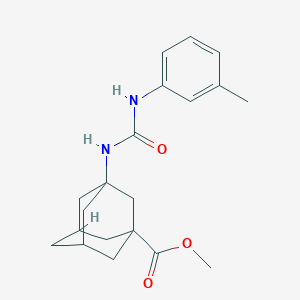
N-(6-bromo-3-ethyl-1,3-benzothiazol-2-ylidene)-4-fluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(6-bromo-3-ethyl-1,3-benzothiazol-2-ylidene)-4-fluorobenzamide, also known as BFB, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. BFB is a fluorescent probe that can be used to detect and monitor biological processes such as protein-protein interactions, enzyme activity, and receptor-ligand binding.
Scientific Research Applications
Antimicrobial and Antifungal Applications
- N-(6-bromo-3-ethyl-1,3-benzothiazol-2-ylidene)-4-fluorobenzamide derivatives have shown promising antimicrobial activities. Specifically, they exhibit effectiveness against Gram-positive and Gram-negative bacteria as well as fungal strains. The presence of a fluorine atom in these compounds enhances their antimicrobial activity (Desai, Rajpara, & Joshi, 2013).
Anticonvulsant Properties
- Compounds related to N-(6-bromo-3-ethyl-1,3-benzothiazol-2-ylidene)-4-fluorobenzamide have been investigated for anticonvulsant properties. They have shown effectiveness against tonic seizures in experimental models without any signs of neurotoxicity and hepatotoxicity (Ugale et al., 2012).
Optical and Fluorescence Applications
- Some derivatives of N-(6-bromo-3-ethyl-1,3-benzothiazol-2-ylidene)-4-fluorobenzamide have been studied for their potential in optical applications, particularly in emitting blue light. The compounds show moderate quantum yield, making them suitable for use in fluorescence-related applications (Mahadevan et al., 2014).
Crystal Growth and Optical Properties
- Research on the crystal growth of these compounds has shown that they form crystals with specific structural and optical properties. This includes significant absorption bands in the UV-Vis spectra and thermal stability, making them suitable for certain optical applications (Raveendiran & Prabukanthan, 2021).
Anticancer Properties
- Certain benzothiazole derivatives, which are structurally related to N-(6-bromo-3-ethyl-1,3-benzothiazol-2-ylidene)-4-fluorobenzamide, have been synthesized and evaluated for their anticancer properties. These compounds have shown promising results in inhibiting the growth of various cancer cell lines (Osmaniye et al., 2018).
Catalytic Activities
- Derivatives of this compound have been used in the formation of palladium(II) benzothiazolin-2-ylidene complexes, demonstrating effectiveness in catalytic activities, particularly in Mizoroki-Heck coupling reactions (Yen et al., 2006).
Anti-Mycobacterial Activity
- These compounds have been synthesized and screened for anti-mycobacterial activity, particularly against tuberculosis. This demonstrates the potential use of these compounds in developing novel treatments for tuberculosis (Sathe et al., 2010).
properties
IUPAC Name |
N-(6-bromo-3-ethyl-1,3-benzothiazol-2-ylidene)-4-fluorobenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrFN2OS/c1-2-20-13-8-5-11(17)9-14(13)22-16(20)19-15(21)10-3-6-12(18)7-4-10/h3-9H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUFLWOMOTMDGJR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)Br)SC1=NC(=O)C3=CC=C(C=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrFN2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-1,4-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2376433.png)

![4-[4-(6,7-Dihydro-5H-cyclopenta[c]pyridazin-3-yloxymethyl)piperidin-1-yl]-1,6-dimethylpyrazolo[3,4-d]pyrimidine](/img/structure/B2376437.png)
![2-[1-(2-Cyclopropylpyrimidin-4-yl)piperidin-4-yl]-6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-one](/img/structure/B2376438.png)
![4-[3-(4-Chlorophenyl)sulfonyl-6-methylquinolin-4-yl]morpholine](/img/structure/B2376439.png)

![3-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-2H-indazol-2-yl]butanenitrile](/img/structure/B2376444.png)


![4-(3,4-dimethoxyphenyl)-3-(2-hydroxyphenyl)-5-methyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B2376450.png)


![N-(4-chlorobenzyl)-1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2376454.png)
![2-[4-(1,3-benzodioxol-5-yl)-1-(4-methylphenyl)imidazol-2-yl]sulfanyl-N-(2,5-difluorophenyl)acetamide](/img/structure/B2376455.png)